molecular formula C22H17F2N3O3 B10904593 Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10904593
M. Wt: 409.4 g/mol
InChI Key: ZEGYCSQCRMZZLG-UHFFFAOYSA-N
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Description

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings. The difluoromethoxyphenyl and methylphenyl substituents further enhance its chemical diversity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-ketoesters to form the pyrazole ring.

    Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to a cyclization reaction with suitable aldehydes or ketones to form the fused pyridine ring.

    Introduction of Substituents: The difluoromethoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethoxy group in Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate imparts unique electronic properties that enhance its biological activity compared to similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry.

Biological Activity

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1011399-93-1) is a compound of interest due to its potential biological activities. This article reviews the compound's structure, pharmacological properties, and relevant research findings highlighting its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C22H17F2N3O3C_{22}H_{17}F_2N_3O_3, with a molecular weight of approximately 409.4 g/mol. The structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular Weight409.4 g/mol
Molecular FormulaC22H17F2N3O3
Boiling Point515.4 ± 50.0 °C at 760 mmHg
Density1.3 ± 0.1 g/cm³

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key proteins involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine significantly inhibited cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory and Antibacterial Properties

Pyrazole compounds are also recognized for their anti-inflammatory and antibacterial activities. The compound has demonstrated efficacy in reducing inflammation markers and inhibiting bacterial growth in various studies. For instance, pyrazole derivatives have been reported to exhibit good inhibitory activity against inflammatory cytokines such as TNF-α and IL-6 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. These interactions can lead to apoptosis in cancer cells and modulation of inflammatory responses.

Study on Antitumor Effects

In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity both alone and in combination with doxorubicin. The results indicated that certain pyrazole compounds exhibited a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxic effect on resistant cancer cells .

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of pyrazole derivatives showed that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests their potential utility in treating inflammatory diseases .

Properties

IUPAC Name

methyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3/c1-13-19-17(21(28)29-2)12-18(14-8-10-16(11-9-14)30-22(23)24)25-20(19)27(26-13)15-6-4-3-5-7-15/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGYCSQCRMZZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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